molecular formula C21H20O6 B4636397 6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Cat. No.: B4636397
M. Wt: 368.4 g/mol
InChI Key: SSFHSXADDYTINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4,5-trimethoxyphenyl group and a prop-2-enoxy group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate chromen-4-one precursors under basic conditions. The reaction is often catalyzed by bases such as potassium carbonate or sodium hydroxide in the presence of solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes. Additionally, the compound may interact with receptors and signaling pathways involved in inflammation, cancer, and microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-enoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-5-8-26-14-6-7-17-15(11-14)16(22)12-18(27-17)13-9-19(23-2)21(25-4)20(10-13)24-3/h5-7,9-12H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHSXADDYTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 2
Reactant of Route 2
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 3
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 4
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 5
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 6
6-Prop-2-enoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

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